VS-5584 is a synthetic, low-molecular-weight compound [] classified as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [, , ]. It plays a significant role in scientific research, particularly in oncology, as a tool to investigate the roles of the PI3K/mTOR pathway in cancer development, progression, and therapeutic resistance [, , , , , , , , , , , , , , , , , , , , , , , , , ].
The synthesis of VS-5584 involves a multi-step process that utilizes a purine scaffold as the starting point. Early efforts focused on replacing the phenol headgroup due to its rapid conjugation and short in vivo half-life []. Through structure-guided optimization, aminopyrimidine and aminopyrazine were identified as suitable replacements for the phenol headgroup []. Further optimization involved modifications to the side chains at the 8- and 9-positions of the purine to achieve potent inhibition and favorable pharmacokinetic properties [].
VS-5584 acts as a dual inhibitor of the PI3K/mTOR signaling pathway by targeting both PI3K and mTOR kinases [, , , ]. It exhibits equipotent inhibitory activity against all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) [, , , ]. By blocking this pathway, VS-5584 disrupts downstream signaling cascades involved in cell growth, proliferation, survival, metabolism, and angiogenesis [, ], leading to:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: